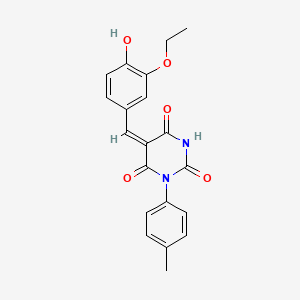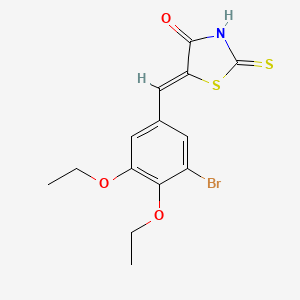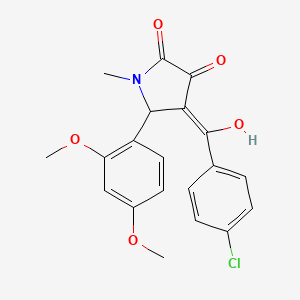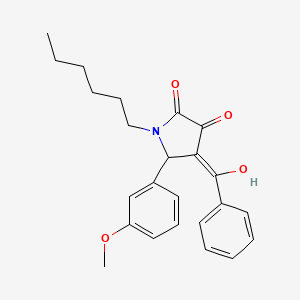![molecular formula C27H22FN3O2 B3897828 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B3897828.png)
2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide
Descripción general
Descripción
2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide is still not fully understood. However, it has been suggested that it may act by inhibiting certain signaling pathways that are involved in inflammation and tumor growth. It may also act by modulating the activity of certain enzymes that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert significant biochemical and physiological effects. It has been found to inhibit the production of certain inflammatory mediators such as nitric oxide and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide in lab experiments include its potent biological activities and its relative ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions that could be explored in relation to 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide. These include:
1. Further studies to elucidate its mechanism of action and identify potential molecular targets.
2. Development of more potent analogs with improved pharmacological properties.
3. Investigation of its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Exploration of its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
5. Investigation of its potential use in combination with other drugs to enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit potent anti-inflammatory and anti-tumor activities. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2/c1-2-33-24-7-5-6-23(15-24)30-27(32)20(16-29)14-21-18-31(26-9-4-3-8-25(21)26)17-19-10-12-22(28)13-11-19/h3-15,18H,2,17H2,1H3,(H,30,32)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCXGDYXPUFTAW-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3897748.png)

![6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine](/img/structure/B3897758.png)

![3-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3897786.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3897792.png)


![4-methyl-5-{3-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]propyl}-1,3-thiazole](/img/structure/B3897816.png)
![2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3897820.png)


![N-{2-(3,4-dimethoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B3897840.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B3897848.png)